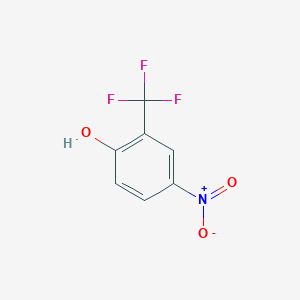

4-Nitro-2-(trifluoromethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGZFNRFNIXCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165720 | |

| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-61-4 | |

| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitro-2-(trifluoromethyl)phenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol

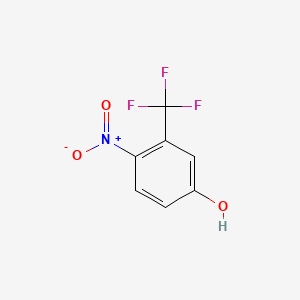

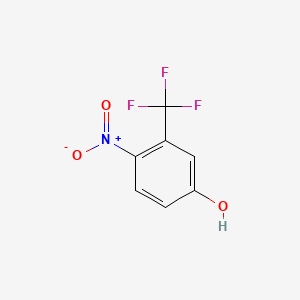

A Note on Isomer Specificity: This guide focuses on the chemical and physical properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS No. 88-30-2) . This specific isomer is well-documented in scientific literature, providing a robust dataset for a comprehensive technical review. While the user requested information on 4-Nitro-2-(trifluoromethyl)phenol, the principles of reactivity, spectroscopy, and the influence of the functional groups discussed herein are largely applicable to other isomers, with predictable variations based on the substitution pattern.

Introduction

4-Nitro-3-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Characterized by a phenol ring substituted with two powerful electron-withdrawing groups—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—its chemical behavior is dictated by a unique interplay of inductive and resonance effects. The trifluoromethyl group, in particular, is a prized substituent in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a detailed exploration of the synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications of this versatile chemical intermediate.

Core Chemical and Physical Properties

The presence of the hydroxyl, nitro, and trifluoromethyl groups imparts distinct and measurable properties to the molecule. It typically appears as a yellow to orange crystalline solid at room temperature.[2][4]

| Property | Value | Source |

| CAS Number | 88-30-2 | [4] |

| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |

| Molecular Weight | 207.11 g/mol | [4] |

| Appearance | Yellow crystalline powder/solid | [2][6] |

| Melting Point | 76-79 °C | [5][6] |

| Boiling Point | 135-138 °C at 0.01 mmHg | [5][6] |

| Water Solubility | 5000 mg/L (5 g/L) at 25 °C | [2][4] |

| pKa | 6.07 | [2][4] |

| LogP (Octanol/Water) | 2.68 at 23 °C | [5] |

Causality Behind the Properties:

-

Acidity (pKa): The pKa of 6.07 is significantly lower than that of phenol (pKa ≈ 10), indicating substantially higher acidity.[2][4] This is a direct consequence of the potent electron-withdrawing nature of both the para-nitro and meta-trifluoromethyl groups. These groups stabilize the resulting phenoxide anion through a combination of resonance (nitro group) and strong inductive effects (both groups), facilitating the deprotonation of the hydroxyl group.[7]

-

Solubility: While the trifluoromethyl group increases lipophilicity, the polar nitro and hydroxyl groups allow for a moderate water solubility of 5 g/L.[1][4] It is also readily soluble in organic solvents like methanol, ethanol, and acetone.[2][5]

Synthesis and Purification

A well-established method for synthesizing 4-Nitro-3-(trifluoromethyl)phenol involves the diazotization of its corresponding aniline precursor, 3-(trifluoromethyl)-4-nitro-aniline, followed by hydrolysis of the diazonium salt.[8] This pathway avoids the challenges of direct nitration of 3-(trifluoromethyl)phenol, which can lead to a mixture of isomers.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from established methodologies for converting aromatic amines to phenols.[8]

-

Preparation of Amine Solution: 3-(Trifluoromethyl)-4-nitro-aniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath to form the amine salt.

-

Diazotization: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred amine salt slurry. The temperature must be strictly maintained between 0-5 °C to prevent the premature decomposition of the resulting diazonium salt.

-

Removal of Excess Nitrous Acid: A small amount of urea is added to quench any excess nitrous acid, which could lead to unwanted side reactions.

-

Hydrolysis: The clear solution of the diazonium salt is added slowly to a boiling aqueous solution of copper sulfate. The copper sulfate acts as a catalyst to facilitate the hydrolysis of the diazonium salt to the desired phenol. The use of an organic co-solvent like xylene can significantly improve yields.[8]

-

Isolation and Purification: After the reaction is complete, the organic layer is separated, washed, and the solvent is removed by distillation. The crude product, a solid, is then purified.

Purification Method:

The most common method for purification is recrystallization. Crystallizing the crude product from a solvent system such as a benzene or a petroleum ether/benzene mixture yields the purified yellow crystalline phenol.[6]

Caption: Synthesis workflow for 4-Nitro-3-(trifluoromethyl)phenol.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The electronic environment created by the substituents results in a distinct spectroscopic signature.

| Technique | Key Features and Observations |

| ¹H NMR | The aromatic region will show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the phenyl ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts are dictated by their positions relative to the three functional groups. |

| ¹³C NMR | Distinct signals are expected for each of the seven carbons. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling. The chemical shifts are influenced by the electron-withdrawing effects of the substituents. |

| ¹⁹F NMR | A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly sensitive and unambiguous method for confirming the presence of the -CF₃ moiety. |

| IR Spectroscopy | - Broad O-H stretch (~3200-3600 cm⁻¹)- Asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹)- Strong C-F stretching bands (~1100-1300 cm⁻¹) |

| UV-Vis | In acidic solution, an absorption maximum (λmax) is observed around 280 nm. In basic solution (e.g., 1% NaOH), the formation of the phenoxide ion shifts the absorption to longer wavelengths, with maxima around 300 nm and 395 nm.[2] |

| Mass Spec (EI) | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (207.11). Fragmentation patterns can provide further structural information.[4][9] |

Reactivity Profile

The reactivity of 4-Nitro-3-(trifluoromethyl)phenol is governed by its three functional groups. The highly electron-deficient nature of the aromatic ring and the acidity of the phenolic proton are its most prominent chemical characteristics.

-

Acidity and Nucleophilicity: The hydroxyl proton is readily abstracted by bases to form a nucleophilic phenoxide. This anion can participate in Williamson ether synthesis or form esters via reactions with acyl chlorides (Schotten-Baumann reaction).[10]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents (e.g., H₂, Pd/C; SnCl₂/HCl). This transformation is a critical step for introducing new functionalities and is widely used to synthesize more complex derivatives for pharmaceutical applications.

-

Nucleophilic Aromatic Substitution (SₙAr): While the electron-withdrawing groups strongly activate the ring for SₙAr, the positions are not optimally substituted for this reaction compared to other isomers. However, under forcing conditions, displacement of a suitable leaving group on the ring could be possible.

Caption: Key reactivity pathways of 4-Nitro-3-(trifluoromethyl)phenol.

Applications and Field Insights

The unique combination of functional groups makes this compound a valuable building block in several fields.

-

Drug Discovery and Medicinal Chemistry: The trifluoromethyl group is a bioisostere for chlorine and is often incorporated into drug candidates to block metabolic oxidation, increase lipophilicity, and improve cell membrane permeability.[3] 4-Nitro-3-(trifluoromethyl)phenol serves as an intermediate in the synthesis of bioactive molecules, including Platelet-Activating Receptor 4 (PAR4) inhibitors, which have potential as antithrombotic agents.[6]

-

Agrochemicals: This compound has been used in the formulation of pesticides and herbicides.[2] Its most notable application is as a selective lampricide (under the trade names TFM or Lamprecide) used to control invasive sea lamprey populations in freshwater systems.[6]

-

Chemical Research: It is used as a reagent and starting material for synthesizing a wide range of substituted aromatic compounds.[2] The nitro group provides a synthetic handle for further functionalization, making it a versatile platform for developing novel chemical entities.

Safety and Handling

As a toxic and irritating substance, 4-Nitro-3-(trifluoromethyl)phenol requires careful handling in a controlled laboratory environment.[11][12]

Hazard Identification:

-

Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[11][13]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][13]

Safe Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

Conclusion

4-Nitro-3-(trifluoromethyl)phenol is a chemical of significant academic and industrial importance. Its properties are a textbook example of how substituent effects can be harnessed to control acidity, reactivity, and biological activity. A thorough understanding of its chemical characteristics, from its spectroscopic signature to its reactivity and handling requirements, is crucial for any researcher or scientist aiming to utilize this potent building block in the development of novel drugs, agrochemicals, and advanced materials.

References

- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information.

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

- Cheméo. (n.d.). Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2).

- PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information.

- Carl ROTH. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol.

- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information.

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols.

- Bodo, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

- Karchava, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.

- NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook.

- NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol Phase change data. NIST WebBook.

- University of California, Davis. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research.

- African Rock Art. (n.d.). 4-(Trifluoromethoxy)phenol.

- Wikipedia. (n.d.). Phenol.

- Carl ROTH. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol, 1 g.

- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.

- University of Calgary. (n.d.). Acidity of Substituted Phenols.

Sources

- 1. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 9. 4-Nitro-3-(trifluoromethyl)phenol [webbook.nist.gov]

- 10. Phenol - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. 4-Nitro-3-(trifluoromethyl)phenol, 1 g, CAS No. 88-30-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

4-Nitro-2-(trifluoromethyl)phenol CAS number 88-30-2

An In-Depth Technical Guide to 4-Nitro-2-(trifluoromethyl)phenol (CAS 88-30-2): Properties, Synthesis, Applications, and Analysis

Introduction

This compound, registered under CAS number 88-30-2, is a significant chemical intermediate characterized by a phenol ring substituted with both a nitro group and a trifluoromethyl group. This unique combination of functional groups imparts distinct physicochemical properties that make it a valuable precursor in various industrial and research applications. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the nitro group provides a reactive site for further chemical transformations.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its synthesis, core applications, analytical quantification, and safety profile.

Physicochemical and Structural Characteristics

This compound typically appears as a yellow crystalline powder.[3] The presence of both the highly electronegative trifluoromethyl group and the polar nitro group results in a molecule with enhanced lipophilicity and reactivity, making it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 88-30-2 | [4][5] |

| IUPAC Name | 4-nitro-3-(trifluoromethyl)phenol | [6] |

| Synonyms | TFM, Lamprecide, 5-Hydroxy-2-nitrobenzotrifluoride, α,α,α-Trifluoro-4-nitro-m-cresol | [1][5][7] |

| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |

| Molecular Weight | 207.11 g/mol | [4][5][7] |

| Appearance | Yellow crystalline powder | [8][3] |

| Melting Point | 76-79 °C | [3][7] |

| Boiling Point | 135-138 °C at 0.01 mmHg | [3][7] |

| Solubility | Water: 5000 mg/L at 25°C; Soluble in ethanol and acetone | [8] |

| InChI Key | ZEFMBAFMCSYJOO-UHFFFAOYSA-N | [5][6][7] |

Synthesis and Manufacturing

The industrial synthesis of this compound is most effectively achieved through the diazotization of its corresponding aniline precursor, 3-(trifluoromethyl)-4-nitro-aniline, followed by hydrolysis. While conventional hydrolysis of the resulting diazonium salt often results in poor yields and impurities, a patented method significantly enhances the process efficiency.[9] This improved method involves adding the diazonium salt solution to a boiling mixture of xylene and an aqueous copper sulfate solution, which increases the yield of the final product to over 80%.[9]

Detailed Synthesis Protocol

The following protocol is adapted from the high-yield methodology described in U.S. Patent 3,251,889.[9]

-

Preparation of Starting Material: 3-(Trifluoromethyl)-4-nitro-acetanilide is hydrolyzed to 3-(trifluoromethyl)-4-nitro-aniline using sulfuric acid and heat. This acidic solution can be used directly in the next step.[9]

-

Diazotization: The acidic solution of 3-(trifluoromethyl)-4-nitro-aniline is cooled to 0°C with stirring. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt. The temperature is maintained between 0-5°C for one hour.[9]

-

Removal of Excess Nitrous Acid: A small amount of urea is added to the solution to neutralize any excess nitrous acid.[9]

-

Hydrolysis: The clear diazonium salt solution is added dropwise over one hour to a vigorously stirred, boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.[9]

-

Product Isolation: The reaction mixture is refluxed for an additional 15 minutes and then cooled. The xylene layer is separated, washed with water, and the solvent is removed by distillation.[9]

-

Purification: The resulting solid residue is purified by distillation and recrystallization to yield this compound with a purity of approximately 83%.[9]

Caption: High-yield synthesis of this compound.

Key Applications and Mechanisms of Action

This compound serves as a critical building block in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis: Precursor to Niclosamide Analogues

This compound is a key intermediate in the synthesis of Niclosamide and its analogues.[8][10] Niclosamide is an anthelmintic drug that has gained significant attention for its potential as an anti-SARS-CoV-2 and anticancer agent.[10][11] The synthesis typically involves the reaction of a substituted salicylic acid with an aniline derivative. While this compound itself is not directly incorporated into the classic Niclosamide structure, its structural isomer, 2-chloro-4-nitroaniline, is a key reactant.[12] However, trifluoromethyl-substituted phenol derivatives are crucial in creating novel Niclosamide analogues to improve pharmacological properties like metabolic stability and efficacy.[13] The development of these analogues is a key strategy to overcome the poor bioavailability and cytotoxicity that have limited the broader clinical application of Niclosamide.[10][11][13]

Caption: Role as a building block in pharmaceutical synthesis.

Agrochemical Use: The Lampricide TFM

One of the most prominent applications of this compound is as a selective piscicide, or lampricide, marketed under the name TFM or Lamprecide.[1][8][6] It is used extensively in the Great Lakes to control the population of the invasive sea lamprey (Petromyzon marinus), which parasitizes commercially valuable fish species.[6]

The mechanism of action for TFM is the uncoupling of mitochondrial oxidative phosphorylation.[7] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, causing metabolic failure and death in the target organism. The selectivity for lampreys over other fish species is based on differences in metabolic detoxification pathways.

Analytical Methodologies

Accurate quantification of this compound is essential for quality control, environmental monitoring, and research. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical method due to its high resolution, sensitivity, and reproducibility.[14][15]

Protocol: Reversed-Phase HPLC Analysis

This protocol provides a methodology for the quantitative determination of this compound in aqueous samples, adapted from EPA-validated methods.[14]

-

Instrumentation and Materials:

-

HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[15]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 75 mm, 3.5 µm particle size).[14]

-

Mobile Phase: An isocratic mobile phase consisting of a 30:70 (v/v) mixture of 58 mM acetate buffer in water and methanol.[14]

-

Standards: Prepare a stock solution of this compound in methanol and create a series of calibration standards by dilution.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Aqueous samples can often be analyzed directly after filtration through a 0.45 µm filter to remove particulate matter.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve. The Limit of Quantification (LOQ) in freshwater has been reported as approximately 0.02 to 0.06 mg/L.[14]

-

Caption: Standard workflow for HPLC-UV analysis.

Toxicological Profile and Safety Protocols

This compound is classified as a hazardous substance and requires careful handling.

Summary of Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed.[8][16] It is known to cause irritation to the skin, eyes, and respiratory system.[8][16] Acute exposure can lead to symptoms such as headache, drowsiness, and nausea.[17]

| Hazard Classification | Code | Source |

| Acute Toxicity, Oral | Category 4 | [7] |

| Acute Toxicity, Dermal | Category 4 | [7] |

| Acute Toxicity, Inhalation | Category 4 | [7] |

| Skin Irritation | Category 2 | [7] |

| Eye Irritation | Category 2 | [7] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | [7] |

Safe Handling Protocol

-

Engineering Controls: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood.[8][16]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[8]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[8]

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or higher-level respirator.[7]

-

-

Handling Procedures: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][16] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8]

-

First Aid:

-

If Swallowed: Call a poison control center or doctor immediately. Rinse mouth.[8][16]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8][16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][16]

-

Metabolic Pathways and Environmental Considerations

Metabolism

While specific metabolic studies on this compound are limited, the metabolic fate can be predicted based on data for other nitrophenols.[18] The primary metabolic pathway involves two main phases. Phase I reactions typically involve the reduction of the nitro group to an amino group, forming an aminophenol derivative.[18][19][20] This reaction can be catalyzed by enzymes such as cytochrome P450 oxidoreductases.[18] Following reduction, the compound and its metabolites undergo Phase II biotransformation, which involves conjugation with glucuronic acid or sulfate to form more water-soluble glucuronide or sulfate conjugates that can be readily excreted from the body.[18]

Caption: Proposed metabolic pathway of this compound.

Environmental Fate

The environmental persistence of nitrophenols is a key consideration. In aquatic environments, both photolysis and biodegradation are significant degradation processes.[21] Studies on TFM have shown that direct photolysis contributes to its breakdown in surface waters.[22] However, its overall persistence can be influenced by factors such as water depth, sunlight intensity, and microbial activity. Due to its low vapor pressure, the potential for long-range atmospheric transport is considered low.[23] The atmospheric half-life for nitrophenols is estimated to be between 3 and 18 days.[21][23]

Conclusion

This compound is a chemical of significant industrial importance, underpinned by its unique molecular structure. Its role as a precursor in the synthesis of pharmaceuticals and as the active ingredient in a critical agrochemical for ecosystem management highlights its versatility. A thorough understanding of its synthesis, analytical methods, toxicological profile, and metabolic fate is essential for its safe and effective use in research and development.

References

- Alachem Co., Ltd. (n.d.). 88-30-2 | 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL.

- Li, Y., et al. (2023). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. RSC Medicinal Chemistry. Published by the Royal Society of Chemistry.

- NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook.

- ATSDR. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.

- U.S. EPA. (2017). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM.

- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information.

- ATSDR. (n.d.). Toxicological Profile for Nitrophenols (Draft). Agency for Toxic Substances and Disease Registry.

- ATSDR. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

- Fakhri, S., et al. (2024). Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. RSC Advances.

- ATSDR. (2001). Public Health Statement for Nitrophenols. Agency for Toxic Substances and Disease Registry.

- U.S. EPA. (1999). 4-Nitrophenol Hazard Summary.

- Thingvold, D. A., & Lee, G. F. (1981). Persistence of 3-(trifluoromethyl)-4-nitrophenol in aquatic environments. Environmental Science & Technology.

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols.

- Journal of Biomedical Research & Environmental Sciences. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Google Patents. (n.d.). CN1687016A - New method for synthesizing niclosamide.

- PubMed. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer.

- ATSDR. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.

- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

- NCBI. (2023). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols.

- NCBI. (n.d.). Figure 3-2, Proposed Metabolic Pathway of 4-Nitrophenol Following Oral Administration in Rats.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research.

- Human Metabolome Database. (n.d.). Showing metabocard for 4-Nitrophenol (HMDB0001232).

- NIH. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

- Carl ROTH. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol, 1 g.

- Organic Chemistry Portal. (n.d.). Nitration of phenol to 2-nitrophenol and 4-nitrophenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.

- PubMed. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

Sources

- 1. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 4. 88-30-2 | 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL - Alachem Co., Ltd. [alachem.co.jp]

- 5. 4-Nitro-3-(trifluoromethyl)phenol [webbook.nist.gov]

- 6. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nitro-3-(trifluoromethyl)phenol 99 GC 88-30-2 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 10. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 13. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. epa.gov [epa.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

Synthesis of 4-Nitro-2-(trifluoromethyl)phenol

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-2-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the synthetic strategy, the causality behind experimental choices, and the critical safety protocols required for a successful and safe reaction. It is intended for an audience of researchers, scientists, and drug development professionals who require a robust and reliable methodology for the preparation of this compound. The guide details the prevalent synthetic route via electrophilic aromatic substitution, provides a step-by-step experimental protocol, and emphasizes the non-negotiable safety measures inherent to nitration reactions.

Introduction and Strategic Overview

This compound, also known as 5-hydroxy-2-nitrobenzotrifluoride, is a substituted aromatic compound whose structural motifs—a phenolic hydroxyl group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—make it a valuable building block in organic synthesis.[1] The primary synthetic challenge lies in achieving regioselective nitration of the precursor, 2-(trifluoromethyl)phenol.

The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl (-CF₃) group is a deactivating, meta-director due to its strong electron-withdrawing inductive effect. In the case of 2-(trifluoromethyl)phenol, these directing effects are synergistic. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6), while the trifluoromethyl group directs to the position meta to it (position 4). Therefore, the nitration of 2-(trifluoromethyl)phenol is expected to yield the 4-nitro product with high selectivity.

This guide will focus on the most direct and widely utilized method: the electrophilic nitration of 2-(trifluoromethyl)phenol using a mixed acid system. An alternative, multi-step route involving the diazotization of 3-(trifluoromethyl)-4-nitroaniline will also be discussed as a viable, albeit more complex, synthetic strategy.[2]

Core Synthesis Pathway: Electrophilic Nitration

The most efficient route to this compound is the direct nitration of 2-(trifluoromethyl)phenol. This electrophilic aromatic substitution reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.

Mechanism and Rationale

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the nitronium ion.

Step 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The electron-rich phenol ring attacks the nitronium ion. The hydroxyl group's powerful ortho, para-directing effect, reinforced by the trifluoromethyl group's meta-directing effect, channels the substitution almost exclusively to the 4-position, forming a resonance-stabilized carbocation intermediate (the sigma complex).[3]

Step 3: Rearomatization A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

dot digraph "Electrophilic Nitration Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} END_DOT Caption: Mechanism of the electrophilic nitration of 2-(trifluoromethyl)phenol.

Mandatory Safety and Hazard Management

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[4] Strict adherence to safety protocols is paramount.

-

Chemical Hazards :

-

Nitric Acid : A strong oxidizer and highly corrosive.[5][6] It can cause severe burns upon contact and its fumes are toxic upon inhalation.[6] It reacts violently with many organic compounds, creating a risk of fire or explosion.[7]

-

Sulfuric Acid : A strong dehydrating agent and highly corrosive. It causes severe burns on contact and reacts exothermically with water.

-

-

Reaction Hazards :

-

Exothermicity & Thermal Runaway : Nitration is a highly exothermic process.[4] Inadequate temperature control can lead to a rapid increase in reaction rate, generating heat faster than it can be dissipated. This "thermal runaway" can cause the reaction mixture to boil uncontrollably, potentially leading to an explosion.[8]

-

Byproduct Formation : At higher temperatures, the formation of dinitrated and other oxidized byproducts increases, which can be unstable.

-

Engineering and Administrative Controls

-

Fume Hood : All work must be conducted in a certified chemical fume hood with adequate ventilation to prevent exposure to toxic fumes.[8]

-

Blast Shield : Use of a blast shield is mandatory during the reaction.

-

Material Compatibility : All glassware and equipment must be clean, dry, and made of materials resistant to strong acids (e.g., borosilicate glass).

-

Emergency Preparedness : An emergency eyewash and safety shower must be immediately accessible.[6][8] Spill containment kits with a neutralizer (e.g., sodium carbonate) must be on hand.[7]

Personal Protective Equipment (PPE)

The following PPE is required at all times:

-

Acid-resistant gloves (e.g., butyl rubber or Viton).

-

Chemical splash goggles and a full-face shield.[8]

-

A flame-resistant lab coat.

-

Closed-toe shoes and long pants.

Detailed Experimental Protocol: Nitration of 2-(Trifluoromethyl)phenol

This protocol is designed for a laboratory scale synthesis and prioritizes control and safety.

Reagents and Equipment

| Reagent/Equipment | Specifications | Purpose |

| 2-(Trifluoromethyl)phenol | >98% purity | Starting Material |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst, Dehydrating Agent |

| Nitric Acid (HNO₃) | Fuming (>90%) or Concentrated (70%) | Nitrating Agent |

| Dichloromethane (DCM) | Reagent Grade | Extraction Solvent |

| Saturated Sodium Bicarbonate | Aqueous Solution | Neutralizing Quench |

| Anhydrous Magnesium Sulfate | Reagent Grade | Drying Agent |

| Ice Bath | Water and Ice | Temperature Control |

| Magnetic Stirrer & Stir Bar | Agitation | |

| Round Bottom Flask | 250 mL, Three-neck | Reaction Vessel |

| Addition Funnel | 100 mL, Pressure-equalizing | Controlled Reagent Addition |

| Thermometer | Low-temperature | Temperature Monitoring |

Step-by-Step Procedure

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];

} END_DOT Caption: Step-by-step workflow for the synthesis of this compound.

-

Reaction Setup : In a 250 mL three-neck round bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel, add 50 mL of concentrated sulfuric acid.

-

Cooling : Place the flask in an ice/salt bath and cool the sulfuric acid to 0°C with vigorous stirring.

-

Preparation of Nitrating Mixture (CAUTION: Highly Exothermic) : Slowly add 1.1 equivalents of nitric acid (70%) to the addition funnel. Add the nitric acid dropwise to the cold, stirred sulfuric acid over 30-45 minutes. CRITICAL : The internal temperature must be maintained below 10°C throughout the addition to prevent the formation of excess nitrogen oxides and ensure safety.

-

Substrate Addition : Once the nitrating mixture is prepared and has re-cooled to 0-5°C, slowly add 1.0 equivalent of 2-(trifluoromethyl)phenol dropwise via the addition funnel over 30 minutes. CRITICAL : Maintain the internal temperature below 5°C. A slight exotherm will be observed.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching (CAUTION: Exothermic) : Prepare a large beaker with 500 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This will quench the reaction and precipitate the crude product.

-

Workup : Allow the ice to melt completely. The solid product can be collected by vacuum filtration, washing with cold water until the filtrate is neutral. Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted three times with dichloromethane (DCM).

-

Neutralization : Combine the organic extracts and wash with saturated sodium bicarbonate solution (to remove residual acid), followed by a wash with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically a yellow solid.[9] Purification is necessary to remove any unreacted starting material or isomeric impurities.

-

Recrystallization : A common and effective method. Solvents such as an ethanol/water mixture or hexane/ethyl acetate can be used. The crude product is dissolved in a minimum amount of the hot solvent system and allowed to cool slowly to form pure crystals.

-

Column Chromatography : For higher purity, silica gel column chromatography can be employed, using a gradient of ethyl acetate in hexanes as the eluent.[3]

-

Steam Distillation : While effective for separating o- and p-nitrophenol, it may be less suitable here due to the single predominant isomer formed.[10][11]

Expected Characterization Data

| Property | Value |

| CAS Number | 88-30-2 |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Appearance | Light-yellow crystalline solid |

| Melting Point | 76-79 °C[9] |

The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity against reference data.

Alternative Synthetic Route: Diazotization

An alternative synthesis starts from 3-(trifluoromethyl)-4-nitroaniline.[2] This method avoids the direct handling of fuming nitric acid with a phenolic substrate but involves more steps.

-

Diazotization : The starting aniline is treated with a solution of sodium nitrite (NaNO₂) in a strong acid (e.g., H₂SO₄) at low temperatures (0-5°C) to form an aryl diazonium salt.

-

Hydrolysis : The diazonium salt solution is then added to a boiling aqueous solution, often containing a copper sulfate catalyst, to hydrolyze the diazonium group (-N₂⁺) and replace it with a hydroxyl group (-OH), yielding the desired phenol.[2]

This route is particularly useful if the starting aniline is more readily available than the corresponding phenol or if direct nitration proves problematic.

Conclusion

The synthesis of this compound is most practically achieved through the direct, regioselective nitration of 2-(trifluoromethyl)phenol. This guide provides a detailed, safety-conscious protocol grounded in the fundamental principles of electrophilic aromatic substitution. The causality for each step, from the catalytic role of sulfuric acid to the critical need for stringent temperature control, has been elucidated. By adhering to the experimental and safety procedures outlined herein, researchers can reliably and safely produce this valuable chemical intermediate for application in pharmaceutical and agrochemical research and development.

References

- Nitration reaction safety - YouTube. (2024).

- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.

- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.

- EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents. (n.d.).

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.

- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents. (n.d.).

- Patent 0004447 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979).

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents. (n.d.).

- CymitQuimica. (n.d.). CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol.

- PubChem. (n.d.). 2-Nitro-3-(trifluoromethyl)phenol.

- National Institutes of Health. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol.

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

- Benchchem. (n.d.). 4-Nitro-2-phenoxyphenol|CAS 70995-08-3|RUO.

- ACS Publications. (n.d.). A new method for synthesis of trifluoromethyl-substituted phenols and anilines | The Journal of Organic Chemistry.

- Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729.

- Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow.

- ChemicalBook. (n.d.). 88-30-2(4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Product Description.

- Wikipedia. (n.d.). Phenol.

- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.

- US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents. (n.d.).

- UKEssays. (2017). Synthesis and Purification of Nitrophenols.

- oc-praktikum.de. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.

Sources

- 1. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]

- 2. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 3. ukessays.com [ukessays.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. ehs.washington.edu [ehs.washington.edu]

- 6. ehs.com [ehs.com]

- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 8. youtube.com [youtube.com]

- 9. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. corning.com [corning.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

4-Nitro-2-(trifluoromethyl)phenol molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Nitro-2-(trifluoromethyl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and scientific applications of this compound (CAS RN: 400-99-7). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will delve into the nuanced interplay of its constituent functional groups—hydroxyl, trifluoromethyl, and nitro—and explore how this specific substitution pattern dictates the molecule's physicochemical properties, spectroscopic signature, and utility as a synthetic intermediate. All methodologies and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound, systematically named 2-(Trifluoromethyl)-4-nitrophenol, is an aromatic organic compound that serves as a highly valuable building block in modern medicinal and materials chemistry.[1] Its structure is predicated on a phenol backbone, strategically functionalized with two powerful electron-withdrawing groups: a trifluoromethyl (-CF₃) group positioned ortho to the hydroxyl moiety, and a nitro (-NO₂) group in the para position.

The strategic incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] Simultaneously, the nitro group not only contributes significantly to the molecule's electronic profile but also acts as a versatile synthetic handle, readily convertible to an amine for further derivatization.[3][4] The unique electronic and steric arrangement of these groups makes this molecule a precursor for a range of complex chemical entities, including pharmaceuticals and specialized polymers.[5][6]

Molecular Architecture and Physicochemical Properties

The defining characteristic of this compound is the precise spatial and electronic relationship between its three functional groups on the benzene ring.

Structural and Electronic Effects

The molecule's behavior is governed by the cumulative electronic influence of its substituents:

-

Hydroxyl (-OH) Group: A potent activating group that donates electron density to the aromatic ring via resonance (a +R effect). It is an ortho-, para-director for electrophilic aromatic substitution.

-

Trifluoromethyl (-CF₃) Group: A strongly deactivating group due to the powerful inductive electron withdrawal (-I effect) of the three fluorine atoms. It acts as a meta-director.[2]

-

Nitro (-NO₂) Group: One of the strongest deactivating groups, exerting both a powerful inductive (-I) and resonance-based (-R) electron-withdrawing effect. It is also a meta-director.[7]

The synergistic electron withdrawal by the ortho -CF₃ and para -NO₂ groups renders the aromatic ring electron-deficient. More critically, this arrangement dramatically increases the acidity of the phenolic proton, as the resulting phenoxide anion is extensively stabilized by resonance and induction.

Caption: 2D structure of this compound.

Physical and Chemical Data Summary

The following table summarizes the key physicochemical properties of the compound, compiled from authoritative databases.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Trifluoromethyl)-4-nitrophenol | [1] |

| CAS Number | 400-99-7 | [1] |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| Appearance | Yellowish solid or powder | [1] |

| Melting Point | 66-69 °C | [1] |

| Boiling Point | 247.5 °C (predicted) | [1] |

| pKa | 5.31 (predicted) | [1] |

| LogP | 2.3 (computed) | [1] |

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The data presented here are based on typical values found in spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The phenolic proton will appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons' coupling patterns (doublets and doublets of doublets) and chemical shifts are diagnostic of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbons bonded to the -OH and -NO₂ groups will also have characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3100 | C-H stretch | Aromatic |

| 1590, 1480 | C=C stretch | Aromatic Ring |

| 1520, 1340 | N-O asymmetric/symmetric stretch | Nitro |

| 1320, 1140 | C-F stretch | Trifluoromethyl |

| ~1250 | C-O stretch | Phenolic |

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z 207.[1] Common fragmentation patterns include the loss of the nitro group (-NO₂, 46 Da) or the trifluoromethyl radical (·CF₃, 69 Da), leading to significant fragment ions that help confirm the structure.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

General Synthesis Protocol

A common and logical approach to synthesizing this compound is through the regioselective nitration of 2-(trifluoromethyl)phenol. The hydroxyl group's ortho-, para-directing influence guides the incoming nitro group primarily to the para position, which is sterically unhindered.

Protocol: Nitration of 2-(Trifluoromethyl)phenol

-

Dissolution: Dissolve 2-(trifluoromethyl)phenol in a suitable solvent, such as glacial acetic acid or sulfuric acid, and cool the mixture in an ice bath (0-5 °C).

-

Nitrating Agent Preparation: Separately, prepare a nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid while maintaining a low temperature.

-

Reaction: Add the nitrating mixture dropwise to the cooled solution of the starting phenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents over-nitration and dangerous exothermic reactions.

-

Quenching & Precipitation: After stirring for 1-2 hours, pour the reaction mixture slowly over crushed ice. The product, being sparingly soluble in water, will precipitate out.

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) yields the purified this compound.

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

The molecule's functional groups provide multiple sites for further chemical transformation:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using standard reducing agents like H₂/Pd-C, SnCl₂, or iron in acetic acid. This creates 4-Amino-2-(trifluoromethyl)phenol, a key intermediate for building more complex heterocyclic structures.[3]

-

O-Alkylation/Acylation: The acidic phenolic proton can be removed by a base, and the resulting phenoxide can act as a nucleophile to form ethers (Williamson ether synthesis) or esters.

-

Nucleophilic Aromatic Substitution (SₙAr): While the ring is electron-deficient, SₙAr reactions are less common than for compounds with leaving groups like halogens. However, under forcing conditions, reactions at positions activated by the nitro and trifluoromethyl groups are possible.

Applications in Drug Discovery and Development

The structural motifs present in this compound are frequently encountered in bioactive molecules. Its utility stems from its role as a scaffold that can be elaborated into more complex drug candidates.

-

Intermediate for API Synthesis: It is a precursor for active pharmaceutical ingredients (APIs). For example, the related compound Nitisinone, 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a drug used to treat hereditary tyrosinemia type 1.[5] The 2-nitro-4-trifluoromethylphenyl moiety is a core component.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a substituted aniline or phenol core. The 4-amino derivative of this compound is an ideal starting point for constructing libraries of potential inhibitors by forming amide or urea linkages.

-

Agrochemicals: The combination of a nitrophenol and a trifluoromethyl group is also found in pesticides and herbicides, where these groups contribute to the molecule's potency and environmental persistence.[8]

Caption: Role as a versatile building block in chemical synthesis.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its molecular structure, characterized by a unique combination of electron-donating and powerfully electron-withdrawing groups, imparts distinct and valuable chemical properties. A thorough understanding of its architecture, spectroscopic characteristics, and reactivity is essential for leveraging its full potential as a foundational element in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The self-validating nature of its synthesis and characterization protocols underscores its reliability as a key intermediate for researchers aiming to innovate in the chemical and life sciences.

References

- EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol.

- 4-Nitro-2-trifluoromethylphenol(1548-61-4) 1H NMR. ChemicalBook.

- 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook.

- CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol. CymitQuimica.

- Phase change data for 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook.

- 4-Nitro-3-(trifluoromethyl)phenol 99% (GC). Sigma-Aldrich.

- 88-30-2(4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Product Description. ChemicalBook.

- IR Spectrum for 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook.

- A Technical Guide to the Biological Activities of Trifluoromethyl-containing Phenols. Benchchem.

- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232).

- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

- PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol.

- PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol.

- 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2. ChemicalBook.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Figure S7. Mass spectrum of 4-nitro phenol.

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- 1H-NMR spectrum of 4-nitrophenol.

- 4-Nitro-2-phenoxyphenol | CAS 70995-08-3. Benchchem.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Preprints.org.

- Certificate of Analysis - 4-Nitro-3-(trifluoromethyl)phenol. MedchemExpress.com.

- Predicted GC-MS Spectrum - 4-Nitrophenol.

- 4-Nitro-3-(trifluoromethyl)phenol 99% (GC) Product Page. Sigma-Aldrich.

- Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Trifluoromethoxy)phenol. African Rock Art.

- Phenol. Wikipedia.

- 4-Nitro-3-(trifluoromethyl)phenol 88-30-2. Tokyo Chemical Industry (India) Pvt. Ltd.

- Infrared spectra of nitrophenol isomers.

Sources

- 1. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]

Physical properties of 4-Nitro-2-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Physical Properties of Substituted Nitrophenols: Focus on 4-Nitro-3-(trifluoromethyl)phenol

Section 1: Introduction and Scope

In the landscape of pharmaceutical and agrochemical research, the precise characterization of substituted aromatic compounds is paramount. This guide offers a detailed examination of the physical properties of a key substituted nitrophenol. While the topic specified is "4-Nitro-2-(trifluoromethyl)phenol," it is crucial to clarify that this specific isomer is not widely documented or commercially available. The most extensively studied and utilized isomer is 4-Nitro-3-(trifluoromethyl)phenol (CAS No. 88-30-2) , a compound with significant applications, including its use as a lampricide.[1][2][3]

Therefore, this technical guide will focus on the well-characterized physical properties of 4-Nitro-3-(trifluoromethyl)phenol. We will delve into its core physicochemical data, the experimental methodologies for their determination, and the scientific principles that underpin these protocols. This document is structured to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for understanding and handling this compound.

Section 2: Core Physicochemical Properties

The fundamental physical and chemical properties of 4-Nitro-3-(trifluoromethyl)phenol are summarized below. These data points are critical for predicting the compound's behavior in various experimental and environmental conditions.

| Property | Value | Source(s) |

| CAS Number | 88-30-2 | [1][4][5] |

| Molecular Formula | C₇H₄F₃NO₃ | [1][6] |

| Molecular Weight | 207.11 g/mol | [1][5][7] |

| Appearance | Yellow to orange crystalline powder/solid | [1][2] |

| Melting Point | 76-79 °C | [4] |

| Boiling Point | 135-138 °C at 0.01 mmHg | [4][7] |

| Water Solubility | 5,000 mg/L (5.0 g/L) at 25 °C | [1] |

| pKa | 6.07 at 25 °C | [1][7] |

The pKa value of 6.07 indicates that 4-Nitro-3-(trifluoromethyl)phenol is a moderately weak acid, a property primarily conferred by the phenolic hydroxyl group.[1] Its acidity is enhanced by the electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

Section 3: Molecular Structure and Identification

Accurate identification is the foundation of all chemical research. The structural details and standard identifiers for 4-Nitro-3-(trifluoromethyl)phenol are provided below.

-

IUPAC Name: 4-nitro-3-(trifluoromethyl)phenol[1]

-

Synonyms: TFM, Lamprecide, 5-Hydroxy-2-nitrobenzotrifluoride[1][3][4]

-

SMILES: C1=CC(=C(C=C1O)C(F)(F)F)[O-][1]

Caption: Molecular structure of 4-Nitro-3-(trifluoromethyl)phenol.

Section 4: Experimental Determination of Key Physical Properties

This section provides validated protocols for determining the melting point and solubility of 4-Nitro-3-(trifluoromethyl)phenol, grounded in established laboratory techniques.

Melting Point Analysis

Principle: The melting point is a robust indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.0 °C), whereas impure samples melt at lower temperatures and over a broader range.[8] This phenomenon, known as melting point depression, is a colligative property useful for both identification and purity assessment.[9]

Methodology: Capillary Method This protocol outlines the use of a standard digital melting point apparatus, such as a Mel-Temp.

-

Sample Preparation: Ensure the 4-Nitro-3-(trifluoromethyl)phenol sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.[10]

-

Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20 °C/min) to identify a rough range.[8][9] Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the expected melting point (approx. 76 °C).[10]

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[10]

-

Record Melting Range: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Logical Flowchart for Solubility and Acidity Testing.

Section 5: Spectroscopic Profile

Spectroscopic data is essential for unambiguous structural confirmation.

-

UV-Visible Spectroscopy: In acidic or neutral solutions, the compound exhibits a UV maximum around 280-290 nm. [1]In a basic solution (e.g., 1% NaOH), a significant bathochromic (red) shift is observed, with absorbance maxima appearing around 300 nm and 395 nm. [1]This shift is characteristic of phenoxide ion formation and can be used for quantitative analysis.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and a signal for the phenolic hydroxyl proton, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, with the carbon attached to the highly electronegative CF₃ group showing a characteristic quartet due to C-F coupling. [11]

-

Section 6: Conclusion

4-Nitro-3-(trifluoromethyl)phenol is a yellow crystalline solid with a distinct melting point of 76-79 °C and limited water solubility. Its most important chemical characteristic, from a physical properties standpoint, is its acidity (pKa 6.07), which dictates its high solubility in aqueous basic solutions. The experimental protocols detailed herein—capillary melting point determination and systematic solubility testing—provide a robust framework for verifying the identity and purity of this compound. These properties are fundamental to its handling, formulation, and application in diverse scientific fields, ensuring that researchers can proceed with confidence in their experimental design and execution.

Section 7: References

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). College of Science, University of Baghdad. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Experiment 1 - Melting Points. (n.d.). Truman State University. [Link]

-

4-Nitro-3-trifluoromethylphenol. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto Scarborough. [Link]

-

2-Nitro-4-(trifluoromethyl)phenol. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

4-Nitro-3-(trifluoromethyl)phenol. (n.d.). NIST WebBook. [Link]

-

Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). (n.d.). Cheméo. [Link]

-

Solved the pKa of 4-trifluorophenol (9.39) is only slightly... (2022). Chegg.com. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. [Link]

-

4-Nitro-3-(trifluoromethyl)phenol. (n.d.). NIST WebBook. [Link]

-

4-Nitro-3-(trifluoromethyl)phenol - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

-

Phenol. (n.d.). Wikipedia. [Link]

-

Experimental (XRD, FTIR, UV–Vis, NMR) and theoretical investigations... (n.d.). ResearchGate. [Link]

Sources

- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. 4-Nitro-3-(trifluoromethyl)phenol 99 GC 88-30-2 [sigmaaldrich.com]

- 5. 4-硝基-3-(三氟甲基)苯酚 99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Nitro-3-(trifluoromethyl)phenol [webbook.nist.gov]

- 7. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Solubility of 4-Nitro-2-(trifluoromethyl)phenol

This guide provides a comprehensive technical overview of the solubility of 4-Nitro-2-(trifluoromethyl)phenol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties and the methodologies for its solubility determination.

A Note on Data Availability: Publicly accessible, experimentally-derived solubility data for the specific isomer this compound is limited. This is not uncommon for specialized chemical intermediates. To provide a robust and scientifically grounded guide, this document will present a detailed analysis of the closely related and well-characterized isomer, 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2) , as a primary reference. The theoretical principles, experimental protocols, and analytical methods described herein are fully applicable to the target compound and will empower researchers to generate empirical data.

Compound Identification and Physicochemical Profiles

A precise understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility behavior. The structural differences between isomers, though subtle, can lead to significant variations in properties like crystal lattice energy and hydrogen bonding potential, thereby affecting solubility.

Target Compound: this compound

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| CAS Number | Data not readily available in public literature |

| Melting Point | Data not readily available in public literature |

| pKa | Data not readily available in public literature |

| LogP | Data not readily available in public literature |

Reference Isomer: 4-Nitro-3-(trifluoromethyl)phenol

This isomer serves as a valuable surrogate for developing analytical methods and forming initial hypotheses about the target compound's behavior.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₇H₄F₃NO₃ | [1][2] |

| Molecular Weight | 207.11 g/mol | [1][2] |

| CAS Number | 88-30-2 | [1][2][3][4][5][6] |

| Appearance | Yellow crystalline powder/solid | [2][7] |

| Melting Point | 76-79 °C | [1][2] |

| pKa | 6.07 (at 25 °C) | [1][2] |

| Water Solubility | 5,000 mg/L (at 25 °C) | [1][4] |

| LogP | 2.68 (at 23 °C) | [2] |

Theoretical Solubility Profile and Influencing Factors

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational framework for prediction.

Qualitative Solubility Prediction for this compound:

-

Polar Solvents (e.g., Ethanol, Methanol, DMSO, Acetone): The molecule possesses a highly polar hydroxyl (-OH) group capable of hydrogen bond donation and a nitro (-NO₂) group capable of hydrogen bond acceptance. These features suggest that this compound will exhibit favorable solubility in polar protic and aprotic solvents. The reference isomer is noted to be soluble in methanol.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large dipole moment and hydrogen bonding capabilities of the molecule are mismatched with the non-polar nature of these solvents. Consequently, solubility is expected to be very low.

-

Aqueous Solubility: The reference isomer has a water solubility of 5,000 mg/L, indicating it is sparingly to slightly soluble.[1][4] The target compound's solubility is likely in a similar range but will be heavily influenced by pH.

The Critical Role of pKa in Aqueous Solubility: As a substituted phenol, the compound is a weak acid. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) form and its deprotonated (anionic phenolate) form.

-

At pH << pKa: The compound will be predominantly in its neutral, less polar form, and its solubility will be limited (intrinsic solubility).

-

At pH >> pKa: The compound will be deprotonated to form the phenolate anion. This ionic form is significantly more polar and will exhibit much higher aqueous solubility.